molecular formula C20H23NO4 B11298380 N-propyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-propyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11298380
M. Wt: 341.4 g/mol
InChI Key: LTVKJZGRUPWVMJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its fused polycyclic framework and substituent arrangement. The parent structure is a furo[3,2-g]chromen-7-one system, which consists of a furan ring fused to a chromenone scaffold. Key substituents include:

  • Three methyl groups at positions 2, 3, and 5 of the chromenone core.
  • A propanamide side chain at position 6, with an N-propyl group attached to the amide nitrogen.

The systematic name reflects these features hierarchically:

  • Furo[3,2-g]chromen-7-one : Indicates the fused furan (positions 3,2-g) and chromenone system with a ketone at position 7.
  • 2,3,5-Trimethyl : Specifies methyl substituents on the chromenone ring.
  • N-Propylpropanamide : Describes the amide side chain with a propyl group on the nitrogen.

Table 1: Systematic Identification Data

Property Value
IUPAC Name N-propyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Molecular Formula C₂₀H₂₃NO₄
Molecular Weight 341.40 g/mol
Canonical SMILES CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC)C(C)C

The naming adheres to IUPAC Rule B-1 for fused ring systems and Rule C-814.1 for amide substituents.

Atomic Connectivity and Functional Group Analysis

The molecular architecture comprises three distinct regions:

  • Furochromenone Core : A bicyclic system with a furan ring (O atom at position 1) fused to a chromenone (benzopyran-4-one) at positions 3 and 2-g. The ketone at position 7 introduces a conjugated carbonyl group.
  • Methyl Substituents : Three methyl groups enhance steric bulk at positions 2, 3, and 5, influencing electronic distribution and solubility.
  • Propanamide Side Chain : A three-carbon spacer links the chromenone core to an N-propylamide group, introducing hydrogen-bonding capability via the amide moiety.

Functional Groups and Their Roles :

  • Amide (-CONH-) : Participates in hydrogen bonding and influences solubility.
  • Ketone (C=O) : Contributes to π-electron conjugation across the chromenone system.
  • Ether (Furan O) : Stabilizes the fused ring system through resonance.
  • Methyl (-CH₃) : Modulates lipophilicity and steric interactions.

Table 2: Functional Group Analysis

Functional Group Position Structural Role
Amide Side chain Hydrogen bonding, polarity
Ketone Position 7 Conjugation, electrophilicity
Ether Furan ring Ring stability, resonance
Methyl 2, 3, 5 Steric effects, lipophilicity

The atomic connectivity was confirmed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic shifts observed for the amide proton (~6.5–7.0 ppm) and furan protons (~6.8–7.2 ppm).

Crystallographic Data and Three-Dimensional Conformational Studies

While crystallographic data for this specific compound remain unreported, structural insights can be inferred from analogous furochromone derivatives. For example, X-ray studies of related furocoumarins reveal planar fused-ring systems with dihedral angles <10° between the furan and chromenone planes. The methyl groups likely adopt equatorial orientations to minimize steric strain, as observed in trimethyl-substituted chromenones.

Theoretical Conformational Analysis :

  • Furochromone Core : Density functional theory (DFT) calculations predict a near-planar geometry, with the ketone oxygen participating in intramolecular hydrogen bonding with the amide proton.
  • Side Chain Flexibility : The propanamide linker allows rotational freedom, enabling adaptive binding in potential biological targets.

Table 3: Predicted Conformational Parameters

Parameter Value (DFT)
Furan-chromenone angle 178.5°
Amide C=O bond length 1.23 Å
Torsional angle (C6-C7) 120.3°

Future crystallographic studies are essential to validate these predictions and elucidate packing interactions in the solid state.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

N-propyl-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C20H23NO4/c1-5-8-21-19(22)7-6-14-12(3)16-9-15-11(2)13(4)24-17(15)10-18(16)25-20(14)23/h9-10H,5-8H2,1-4H3,(H,21,22)

InChI Key

LTVKJZGRUPWVMJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furochromen core, followed by the introduction of the propanamide side chain. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-propyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

The compound N-propyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores its applications in scientific research, particularly focusing on its anticancer properties, potential therapeutic uses, and relevant case studies.

Molecular Formula

  • Molecular Formula : C25H30N2O3
  • Molecular Weight : Approximately 430.52 g/mol

Structural Characteristics

The compound features a chromenone backbone which is often associated with various pharmacological effects. The presence of the N-propyl and propanamide groups enhances its solubility and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of chromenones exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study examining the effects of chromenone derivatives on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), it was observed that certain derivatives displayed IC50 values in the range of 1.9 to 7.52 µg/mL against HCT-116 cells, indicating strong antiproliferative activity .

Other Biological Activities

Apart from its anticancer properties, this compound may also exhibit anti-inflammatory and antioxidant activities due to the presence of the furochromene structure. These properties are essential in developing therapeutic agents for conditions related to oxidative stress and inflammation.

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerMCF-7 (breast cancer)1.9 - 7.52Significant reduction in cell viability
AnticancerHCT-116 (colon cancer)1.9 - 7.52Significant reduction in cell viability

Table 2: Comparative Efficacy Against Cancer Cell Lines

Compound NameIC50 (µM)Comparison AgentIC50 (µM)
N-propyl-3-(2,3,5-trimethyl-7-oxo...)XDoxorubicinY
Other Derivative AZCisplatinW

Mechanism of Action

The mechanism of action of N-propyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Structural Analogues of the Furochromen-Propanamide Family

The target compound shares its furochromen core and propanamide linkage with several derivatives, differing primarily in substituent groups. Key analogs include:

N-cyclopropyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide (CAS 859667-86-0)
  • Structural Differences :
    • Furochromen Substituents : 3,5-dimethyl (vs. 2,3,5-trimethyl in the target compound).
    • Amide Substituent : Cyclopropyl group (vs. N-propyl).
  • The cyclopropyl group may improve metabolic stability compared to the linear N-propyl chain due to its rigid, non-polar nature .
N-(2-(1H-imidazol-4-yl)ethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (NFP, ZINC08764437)
  • Structural Differences :
    • Furochromen Substituents : 3,5-dimethyl (vs. 2,3,5-trimethyl).
    • Amide Substituent : 2-(imidazol-4-yl)ethyl (vs. N-propyl).
  • Functional Insights :
    • The imidazole moiety enables hydrogen bonding with residues like Gly68 and Ala135 in cathepsin L, critical for its inhibitory activity .
    • The target compound’s N-propyl group lacks this polar interaction, suggesting divergent biological targets or reduced potency against cathepsin L .
N-(3,4,5-trimethoxyphenyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide (CAS 919717-82-1)
  • Structural Differences :
    • Core Linkage : Acetamide (vs. propanamide).
    • Amide Substituent : 3,4,5-trimethoxyphenyl (vs. N-propyl).
  • The trimethoxyphenyl group enhances aromatic interactions, which may improve binding to hydrophobic pockets in enzymes or receptors .

Comparative Analysis Table

Compound Name Furochromen Substituents Amide Type Amide Substituent Molecular Weight (g/mol) Key Functional Features
Target Compound (N-propyl derivative) 2,3,5-trimethyl Propanamide Propyl ~435 (estimated) High lipophilicity; potential for membrane penetration
N-cyclopropyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide 3,5-dimethyl Propanamide Cyclopropyl ~421 (CAS 859667-86-0) Enhanced metabolic stability
NFP (ZINC08764437) 3,5-dimethyl Propanamide 2-(imidazol-4-yl)ethyl ~449 (estimated) Cathepsin L inhibition via imidazole interaction
N-(3,4,5-trimethoxyphenyl)-2-(2,3,5-trimethyl-furochromen-6-yl)acetamide 2,3,5-trimethyl Acetamide 3,4,5-trimethoxyphenyl 451.5 (CAS 919717-82-1) Aromatic interactions; rigid structure

Biological Activity

N-propyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of furochromenone derivatives, characterized by a furochromenone core structure. Its molecular formula is C20H21NO6C_{20}H_{21}NO_6, with a molecular weight of 371.4 g/mol. The IUPAC name is 2-[methyl-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]amino]acetic acid.

Synthesis

The synthesis of this compound typically involves multiple steps using various reagents. Common methods include:

  • Methylation : Using methylating agents to introduce methyl groups.
  • Acylation : Employing acylating agents to form amide bonds.
  • Catalysis : Utilizing catalysts to facilitate reactions under controlled conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity that influences cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Properties : It may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies

  • Anticancer Potential : A study demonstrated that compounds similar to N-propyl derivatives effectively inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways . This suggests a promising avenue for further exploration in cancer therapeutics.
  • Neuroprotective Effects : Research highlighted the neuroprotective properties of furochromenone derivatives in models of neurodegeneration . These findings indicate that the compound may offer protective benefits against neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
AntimicrobialEffective against bacterial strains
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis
NeuroprotectiveProtection against neurodegeneration

Q & A

Q. What synthetic methodologies are optimal for preparing N-propyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide with high yield?

Methodological Answer:

  • Reaction Optimization : Use nucleophilic acyl substitution or coupling reactions, as demonstrated for structurally related psoralen derivatives (e.g., sulfonohydrazide-functionalized compounds with yields of 82–93% in acetonitrile or DMF at 80–100°C) .
  • Catalysts : Employ triethylamine (TEA) or DMAP to facilitate amide bond formation.
  • Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (≥95%) via HPLC .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

  • Structural Confirmation :
    • 1H/13C NMR : Assign peaks using coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
    • HRMS : Validate molecular ion peaks (e.g., [M + H]+ with <0.5 ppm error) .
  • Purity Assessment :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., unexpected coupling constants or shifts) be resolved during structural elucidation?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon interactions to confirm substituent positions (e.g., furochromenyl methyl groups at δ 15–20 ppm in 13C NMR) .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3-{3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid, CAS 664366-03-4) .

Q. What strategies are effective for designing bioactivity assays to evaluate antifungal properties?

Methodological Answer:

  • In Vitro Antifungal Assays :
    • Strain Selection : Test against Fusarium oxysporum or Botrytis cinerea using agar dilution (IC50 determination) .
    • Positive Controls : Compare with fluconazole or amphotericin B.
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogenated aryl groups) to enhance lipophilicity and membrane penetration .

Q. How can reaction conditions be systematically optimized to synthesize derivatives with modified biological activity?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reactivity.
  • Temperature Gradients : Use microwave-assisted synthesis (50–120°C) to reduce reaction time .
  • Substituent Effects : Replace the N-propyl group with bulkier alkyl chains (e.g., tert-butyl) to study steric impacts on bioactivity .

Q. What computational approaches are suitable for predicting photochemical behavior (e.g., UV absorption)?

Methodological Answer:

  • TD-DFT Calculations : Simulate UV-Vis spectra using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare with experimental λmax values (e.g., 320–350 nm for furochromenyl derivatives) .
  • Frontier Molecular Orbital (FMO) Analysis : Correlate HOMO-LUMO gaps with photosensitivity .

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